3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide
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Overview
Description
3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple sulfonamide groups, which are known for their biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of the methylsulfonyl and sulfamoylphenethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting the function of target proteins. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Uniqueness
3-(methylsulfonyl)-N-(4-sulfamoylphenethyl)benzenesulfonamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential for therapeutic applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O6S3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-methylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O6S3/c1-24(18,19)14-3-2-4-15(11-14)26(22,23)17-10-9-12-5-7-13(8-6-12)25(16,20)21/h2-8,11,17H,9-10H2,1H3,(H2,16,20,21) |
InChI Key |
MRYOXZDXUINSPX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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